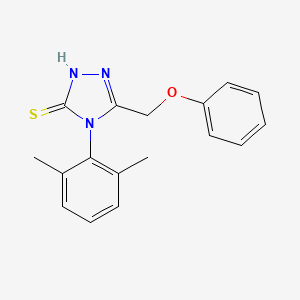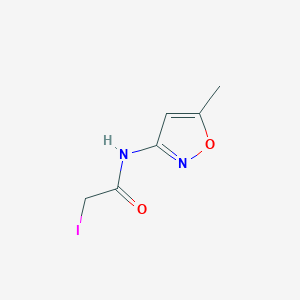
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a nitrogen atom within a ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- typically involves multiple steps. One common method involves the reaction of 1H-pyrazolo[3,4-b]pyridine derivatives with appropriate reagents under controlled conditions. For instance, the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in ethanol at room temperature has been reported to yield good results .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indazole derivatives: These compounds also have a nitrogen-containing ring structure and are known for their diverse pharmacological properties.
Uniqueness
Benzonitrile, 3-((1-((6-amino-1H-pyrazolo(3,4-b)pyridin-3-yl)methyl)-5-chloro-1H-indazol-4-yl)oxy)-5-chloro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of pyrazolo[3,4-b]pyridine and indazole moieties makes it a versatile compound for various applications.
Propiedades
Número CAS |
1034474-35-5 |
|---|---|
Fórmula molecular |
C21H13Cl2N7O |
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
3-[1-[(6-amino-2H-pyrazolo[3,4-b]pyridin-3-yl)methyl]-5-chloroindazol-4-yl]oxy-5-chlorobenzonitrile |
InChI |
InChI=1S/C21H13Cl2N7O/c22-12-5-11(8-24)6-13(7-12)31-20-15-9-26-30(18(15)3-2-16(20)23)10-17-14-1-4-19(25)27-21(14)29-28-17/h1-7,9H,10H2,(H3,25,27,28,29) |
Clave InChI |
RUEZUQUJOIHYNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=NNC(=C21)CN3C4=C(C=N3)C(=C(C=C4)Cl)OC5=CC(=CC(=C5)C#N)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)
![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)


![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)

![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
![trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate](/img/structure/B14132262.png)
![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)


![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)

